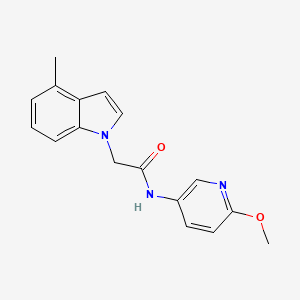

N-(6-methoxypyridin-3-yl)-2-(4-methyl-1H-indol-1-yl)acetamide

Description

N-(6-Methoxypyridin-3-yl)-2-(4-methyl-1H-indol-1-yl)acetamide is a synthetic acetamide derivative featuring a 6-methoxypyridine moiety linked via an acetamide bridge to a 4-methyl-substituted indole ring.

Properties

Molecular Formula |

C17H17N3O2 |

|---|---|

Molecular Weight |

295.34 g/mol |

IUPAC Name |

N-(6-methoxypyridin-3-yl)-2-(4-methylindol-1-yl)acetamide |

InChI |

InChI=1S/C17H17N3O2/c1-12-4-3-5-15-14(12)8-9-20(15)11-16(21)19-13-6-7-17(22-2)18-10-13/h3-10H,11H2,1-2H3,(H,19,21) |

InChI Key |

CTAHIXWPGULQOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CN=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 6-methoxypyridine and 4-methylindole.

Step 1 Formation of Intermediate: The 6-methoxypyridine is first converted into an appropriate intermediate, often through halogenation (e.g., bromination) followed by substitution reactions.

Step 2 Coupling Reaction: The intermediate is then coupled with 4-methylindole using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Step 3 Final Product Formation: The resulting product is then subjected to purification processes such as recrystallization or chromatography to obtain the final compound, N-(6-methoxypyridin-3-yl)-2-(4-methyl-1H-indol-1-yl)acetamide.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the pyridine ring or the indole ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(6-methoxypyridin-3-yl)-2-(4-methyl-1H-indol-1-yl)acetamide exhibit promising anticancer properties. For instance, derivatives of indole have shown significant tumor growth inhibition in xenograft models for various cancer types, including head and neck cancer . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Antibacterial Properties

Research has demonstrated that certain derivatives of this compound possess antibacterial activity against a range of pathogens. For example, compounds tested against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations comparable to standard antibiotics . This suggests potential applications in developing new antibacterial agents.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. In vitro studies have shown that specific derivatives can significantly reduce these cytokines' levels, indicating potential use in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, an indole-based compound demonstrated significant efficacy in inhibiting tumor growth in mouse models. The results indicated that the compound could induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .

Case Study 2: Antibacterial Activity

A recent investigation into the antibacterial properties of pyridine derivatives found that this compound exhibited comparable activity to established antibiotics against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibacterial therapies .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-2-(4-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound shares key features with other acetamide derivatives but differs in aromatic systems and substituents (Table 1).

Table 1: Structural Comparison of Acetamide Derivatives

Key Observations :

- Acetamide Linkage : A common feature across all compounds, critical for molecular recognition and stability.

- Aromatic Systems: The target’s pyridine-indole system contrasts with pyridothienopyrimidinone () or benzothiazole (), which may alter binding affinity or solubility.

- Substituent Effects :

Physicochemical Properties

Biological Activity

N-(6-methoxypyridin-3-yl)-2-(4-methyl-1H-indol-1-yl)acetamide is a synthetic compound that combines an indole and a pyridine moiety, potentially contributing to its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C17H20N2O2

- Molecular Weight : 284.36 g/mol

Its structure includes a methoxy group on the pyridine ring and an indole moiety, which are significant for its pharmacological potential.

1. Enzyme Inhibition

Research indicates that compounds with similar structures may inhibit specific enzymes linked to various diseases. For instance, the inhibition of neutral sphingomyelinase 2 (nSMase2) has been noted in related compounds, which could suggest a similar mechanism for this compound. Inhibition of nSMase2 is associated with neuroprotective effects, particularly in models of Alzheimer's disease .

2. Anticancer Activity

Studies have shown that compounds with indole structures exhibit significant antiproliferative effects against various cancer cell lines. For example, analogs of this compound have demonstrated IC50 values in the low micromolar range against HeLa and MCF-7 cancer cell lines. The mechanism often involves inducing apoptosis and cell cycle arrest in the G2/M phase .

Biological Activity Summary

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound analogs against various cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways, showcasing their potential as anticancer agents .

Case Study 2: Neuroprotective Effects

In a model of Alzheimer's disease, related compounds demonstrated the ability to inhibit nSMase2 effectively, leading to reduced exosome secretion from brain cells. This suggests that this compound could offer similar neuroprotective benefits, warranting further investigation into its pharmacodynamics in neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.